3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid
Description
Properties
IUPAC Name |
3-(benzotriazol-1-ylmethylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c19-14(20)10-4-3-5-11(8-10)15-9-18-13-7-2-1-6-12(13)16-17-18/h1-8,15H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMGAEUKCNKGIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid typically involves the reaction of benzotriazole with a suitable benzoic acid derivative. One common method involves the use of chlorotriphenylphosphonium as a reagent, which reacts with the amide in a manner similar to the Vilsmeier-Haack reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, particularly in antimicrobial and antiprotozoal applications.
Antimicrobial Properties
Research has shown that benzotriazole derivatives, including 3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid, possess significant antimicrobial properties. Various studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria:
- Sanna et al. (1989) demonstrated that benzotriazole derivatives exhibit promising in vitro antimicrobial activity against Escherichia coli, with Minimum Inhibitory Concentration (MIC) values between 12.5 and 25 μg/ml .
- Jamkhandi et al. synthesized related compounds that showed moderate to good antibacterial activity, indicating the potential of benzotriazole as a scaffold for developing new antibiotics .
Antiprotozoal Activity
The compound has also shown activity against protozoan parasites:
- Becerra's group reported the synthesis of N-benzenesulfonyl derivatives of benzotriazole, which demonstrated dose-dependent growth inhibition against Trypanosoma cruzi, the causative agent of Chagas disease . This suggests that modifications to the benzotriazole structure can enhance its efficacy against protozoan infections.
Therapeutic Potential
Given its diverse biological activities, 3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid holds promise for therapeutic applications:
Antimicrobial Agents
The ongoing challenge of antibiotic resistance necessitates the development of new antimicrobial agents. Benzotriazole derivatives are being explored as potential candidates due to their broad-spectrum activity against resistant strains .
Antiparasitic Drugs
The observed antiprotozoal activity indicates that this compound could be developed into a treatment for diseases caused by protozoan parasites, such as Chagas disease and leishmaniasis .
Case Studies and Research Findings
Several case studies have documented the efficacy and applications of benzotriazole derivatives:
| Study | Findings | Application |
|---|---|---|
| Sanna et al. (1989) | MIC values of 12.5 - 25 μg/ml against E. coli | Antimicrobial agent development |
| Becerra et al. | Significant inhibition of T. cruzi at 50 μg/ml | Antiparasitic drug candidate |
| Jamkhandi et al. | Moderate antibacterial activity in synthesized derivatives | Lead compounds for further development |
Mechanism of Action
The mechanism of action of 3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety allows for π–π stacking interactions and hydrogen bonding, which facilitate binding to biological targets . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between 3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid and related compounds:
Physicochemical and Crystallographic Properties
- Crystal Packing: The benzotriazole-containing compound exhibits intermolecular O—H···O and N—H···O hydrogen bonds, similar to the isobenzofuranone analog . The isoindole-1,3-dione derivative shows denser packing (1.481 g/cm³) due to planar aromatic systems .
- Thermal Stability: The tert-butoxy derivative (C₁₄H₁₉NO₄) has higher thermal stability (predicted boiling point: 567.8°C) compared to the benzotriazole analog .
Biological Activity
3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid, also known by its CAS number 62001-42-7, is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of 3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid is . The compound features a benzotriazole moiety, which is known for its pharmacological significance. The synthesis typically involves the reaction of benzotriazole derivatives with appropriate amino acids or amines under controlled conditions to yield the target compound .
Antimicrobial Properties
Research indicates that compounds containing the benzotriazole structure exhibit notable antimicrobial activity. For instance, derivatives have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have shown that 3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid can inhibit the growth of Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 μg/mL |
| Escherichia coli | 50 μg/mL |
| Pseudomonas aeruginosa | 30 μg/mL |
Anti-inflammatory Effects
In addition to its antibacterial properties, this compound has shown anti-inflammatory effects in various models. Studies suggest that it may inhibit the cyclooxygenase (COX) enzymes involved in inflammation pathways, thereby reducing inflammatory responses in vitro and in vivo .
The biological activity of 3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid is primarily attributed to its ability to interact with specific molecular targets. The benzotriazole ring can act as a scaffold for binding with enzymes or receptors involved in critical pathways such as inflammation and microbial resistance. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, contributing to its therapeutic effects .
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound:
- Antibacterial Study : A study conducted by Ochal et al. evaluated various benzotriazole derivatives against clinical strains of bacteria, revealing that compounds similar to 3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid showed promising results with MIC values comparable to established antibiotics like nitrofurantoin .
- Anti-inflammatory Research : Another study highlighted the compound's potential in reducing inflammation in a lipopolysaccharide (LPS)-induced model in rats. The results indicated a significant decrease in inflammatory markers when treated with this compound .
- Cytotoxicity Assessment : Research examining the cytotoxic effects on cancer cell lines indicated that 3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid exhibited selective cytotoxicity against certain tumor cells, suggesting its potential as an anticancer agent .
Q & A
Q. What are the recommended methods for synthesizing 3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid, and how can reaction conditions be optimized?
Synthesis typically involves coupling benzotriazole derivatives with aminobenzoic acid precursors. A common approach uses carbodiimide crosslinkers (e.g., EDC or DCC) to facilitate amide bond formation between the benzotriazole methylamine and benzoic acid groups. Key parameters include maintaining a pH of 4.5–6.0 (to avoid side reactions) and using anhydrous solvents like DMF or DCM. Reaction progress should be monitored via TLC or HPLC, with purification via column chromatography. Similar protocols for structurally related benzoic acid derivatives (e.g., sulfonamide-linked analogs) have been documented in studies on NSCLC biomarker discovery .
Q. Which analytical techniques are most effective for characterizing the purity and stability of this compound under varying storage conditions?
Purity can be confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C for structural validation). Stability studies should assess degradation under thermal stress (e.g., 40°C for 48 hours) and hydrolytic conditions (pH 3–9). Accelerated stability testing via LC-MS can identify degradation products. For benzoic acid analogs, researchers have reported optimal stability at 4°C in inert atmospheres, with degradation primarily via hydrolysis of the benzotriazole moiety .
Q. How can researchers validate the solubility and partition coefficient (logP) of this compound for in vitro assays?
Use shake-flask methods with octanol/water phases to measure logP. Solubility in aqueous buffers (e.g., PBS) should be tested via UV-Vis spectroscopy or nephelometry. For poorly soluble compounds, co-solvents like DMSO (≤1% v/v) can be employed, but biocompatibility must be verified with cell viability assays. Computational tools like ALOGPS or MarvinSketch provide preliminary logP estimates but require experimental validation .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the mechanism of action of this compound in modulating biological targets (e.g., enzymes or receptors)?
Begin with target fishing using affinity chromatography or pull-down assays with tagged proteins. Follow with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding kinetics. For enzyme inhibition, conduct Michaelis-Menten analysis with varying substrate concentrations. Structural insights can be gained via X-ray crystallography or molecular docking, though the compound’s flexibility may require MD (molecular dynamics) simulations .
Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo models for this compound?
Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability) or model-specific variables. Perform ADME profiling (e.g., microsomal stability assays) and compare bioavailability across species. Use Mendelian randomization approaches to distinguish causal effects from confounding factors. Replicate findings in 3D cell cultures or organoids before transitioning to in vivo models .
Q. What computational strategies are recommended for predicting the compound’s interactions with off-target proteins or potential toxicity?
Use molecular docking (AutoDock Vina, Glide) to screen against databases like ChEMBL or PubChem. Toxicity can be predicted via QSAR models (e.g., ProTox-II) or transcriptomic analysis (ToxCast). For off-target profiling, employ chemoproteomics with activity-based probes. Cross-validate predictions with experimental data from kinome-wide selectivity assays .
Data Analysis and Validation
Q. What statistical methods are critical for analyzing dose-response relationships in studies involving this compound?
Fit data to sigmoidal curves (Hill equation) using nonlinear regression (GraphPad Prism, R). Report EC₅₀/IC₅₀ values with 95% confidence intervals. For high-throughput screens, apply Z’-factor analysis to assess assay robustness. Address variability via Bayesian hierarchical models or mixed-effects regression .
Q. How can researchers resolve inconsistencies in spectroscopic data (e.g., NMR shifts) during structural elucidation?
Compare experimental NMR shifts with DFT-calculated chemical shifts (Gaussian, ORCA). Use 2D NMR (HSQC, HMBC) to confirm connectivity. If impurities are suspected, employ DOSY (diffusion-ordered spectroscopy) to differentiate species. Contradictions in aromatic regions may arise from tautomerism—test via variable-temperature NMR .
Resource Guidance
Q. Where can researchers access authoritative datasets or collaborate with peers studying similar benzoic acid derivatives?
Platforms like ResearchGate and Zenodo host preprints and raw data for compounds with analogous structures. For benchmarking, consult ChEMBL or BindingDB for bioactivity data. Collaborative networks can be established through domain-specific conferences (e.g., ACS Medicinal Chemistry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
